molecular formula C18H21N3O5 B2724107 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one CAS No. 899968-27-5

6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2724107
CAS No.: 899968-27-5
M. Wt: 359.382
InChI Key: PZSMEXDEAPVWII-UHFFFAOYSA-N
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Description

6-(2,5-Dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the dimethoxyphenyl and morpholino groups suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Morpholino Group: This can be done through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic ring and the morpholino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features, which may interact with biological targets.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The dimethoxyphenyl group could facilitate binding to aromatic amino acids, while the morpholino group might enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dimethoxyphenyl)pyridazin-3(2H)-one: Lacks the morpholino group.

    2-(2-Morpholino-2-oxoethyl)pyridazin-3(2H)-one: Lacks the dimethoxyphenyl group.

    6-Phenyl-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one: Lacks the methoxy groups on the phenyl ring.

Uniqueness

The combination of the dimethoxyphenyl and morpholino groups in 6-(2,5-dimethoxyphenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one may confer unique properties, such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.

Properties

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-24-13-3-5-16(25-2)14(11-13)15-4-6-17(22)21(19-15)12-18(23)20-7-9-26-10-8-20/h3-6,11H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSMEXDEAPVWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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